Palladium-Catalyzed Alkyne Cross-Coupling Reactivity
Sodium 4-bromobenzenesulfinate dihydrate enables a chemoselective cross-coupling with alkynes to form unsymmetrical internal alkynes or vinyl sulfones, a transformation that is not possible with non-halogenated sulfinates under the same conditions. The presence of the bromine atom allows for subsequent elaboration via orthogonal cross-coupling without altering the sulfonyl group [1].
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Reacts with alkynes to form 4-bromophenyl vinyl sulfones (e.g., (E)-1-(4-bromophenylsulfonyl)-2-phenylethene) in high yields (typical range 60-90%) [1]. |
| Comparator Or Baseline | Sodium benzenesulfinate: yields phenyl vinyl sulfones but lacks a cross-coupling handle for further functionalization [1]. |
| Quantified Difference | Not applicable (qualitative difference in product complexity). |
| Conditions | Pd(OAc)₂, ligand, base, DMF or DMSO, 80-100 °C [1]. |
Why This Matters
This orthogonal reactivity enables the construction of complex, medicinally relevant sulfone-containing biaryls and alkynes, a capability not provided by simpler sulfinates, making this reagent a critical procurement choice for advanced intermediate synthesis.
- [1] Xu, Y., Zhao, J., Tang, X., Wu, W., & Jiang, H. (2014). Chemoselective Synthesis of Unsymmetrical Internal Alkynes or Vinyl Sulfones via Palladium-Catalyzed Cross-Coupling Reaction of Sodium Sulfinates with Alkynes. *Advanced Synthesis & Catalysis*, 356(9), 2029-2039. View Source
